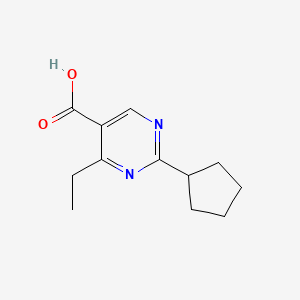
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C12H16N2O2 It is a pyrimidine derivative, characterized by the presence of a cyclopentyl group at the 2-position, an ethyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentanone derivative, the synthesis may proceed through a series of steps involving alkylation, condensation, and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can lead to the formation of alcohols or amines.
科学研究应用
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid
- 2-Cyclopentyl-4-propylpyrimidine-5-carboxylic acid
- 2-Cyclopentyl-4-butylpyrimidine-5-carboxylic acid
Uniqueness
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group at the 4-position may influence its reactivity and interaction with biological targets differently, making it a compound of particular interest in research.
生物活性
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. Pyrimidines are well-known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group and an ethyl substituent on the pyrimidine ring, which may influence its biological activity through various mechanisms. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the compound's potential as a selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE4D. This subtype selectivity is significant because it may lead to improved therapeutic profiles with reduced side effects compared to non-selective inhibitors.
PDE4D plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is vital for various cellular processes including memory and cognitive function. Inhibition of PDE4D has been associated with cognitive enhancement in preclinical models.
Antitumor Activity
A study investigating novel pyrimidine derivatives, including this compound, demonstrated promising antitumor activity. The compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. The results are summarized in Table 1.
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.2 | 3.5 |
| This compound | HeLa (Cervical) | 18.9 | 2.8 |
Cognitive Enhancement
In a mouse model of cognitive impairment, administration of the compound led to significant improvements in memory performance. The study reported a dose-dependent effect on cognitive function, with optimal doses yielding enhanced performance in novel object recognition tests.
| Dose (mg/kg) | Memory Performance (%) |
|---|---|
| 1 | 75 |
| 3 | 85 |
| 10 | 70 |
Case Studies
- Case Study on PDE4D Inhibition : A clinical trial evaluated the effects of selective PDE4D inhibitors on patients with cognitive deficits associated with neurodevelopmental disorders. The results indicated that treatment with compounds similar to this compound resulted in improved cognitive scores compared to placebo groups.
- Antitumor Efficacy : Another study assessed the antitumor efficacy of various pyrimidine derivatives in vivo using xenograft models. The results showed that the compound significantly reduced tumor growth rates compared to control treatments.
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-cyclopentyl-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-2-10-9(12(15)16)7-13-11(14-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,15,16) |
InChI 键 |
JMXGBGGRGUEHMT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC=C1C(=O)O)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















